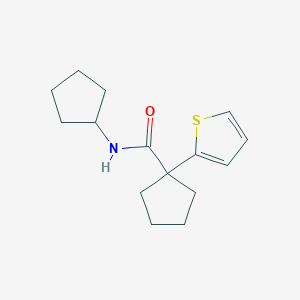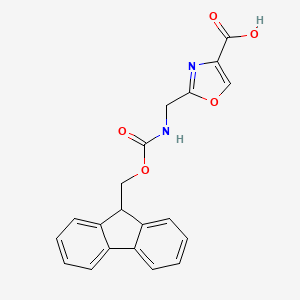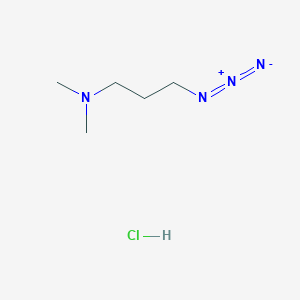
6-styryl-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Styryl-4,5-dihydro-3(2H)-pyridazinone, or 6-Styryl-Pyridazinone, is a heterocyclic compound that has been studied extensively in recent years due to its promising properties and applications. It is a highly versatile and reactive compound that can be used in a variety of ways in scientific research, including in the synthesis of various compounds and as a reagent in organic synthesis. It has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential applications in drug development, biochemistry, and other areas of research.
Aplicaciones Científicas De Investigación
Platelet Aggregation Inhibition and Hypotensive Activities
6-Aryl-4,5-dihydro-3(2H)-pyridazinones, including 6-styryl derivatives, have been studied for their pharmacological activities. They exhibit significant inhibition of platelet aggregation in both human and rat platelets, as well as hypotensive effects in rats. Some of these compounds have shown greater effectiveness than acetylsalicylic acid in anti-aggregation activity and hypotensive action, up to 16,000 times and 40 times respectively (Thyes et al., 1983).
Cardioactive Agent Development
The 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a critical structural component in many cardioactive pyridazinone derivatives, some of which are used clinically or in clinical trials. This includes drugs like imazodan, pimobendan, and levosimendan (Imran & Abida, 2016).
Antihypertensive Agents
Novel pyridazinone derivatives have been synthesized for their potential use as antihypertensive agents. Compounds like zardaverine or imazodan, known for their cardiovascular effects, have been developed as PDE III inhibitors and explored for antiplatelet or cardiotonic properties (Mishra et al., 2016).
Synthesis and Bioactivity in Cardiotonic Applications
Research has focused on synthesizing various 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives to explore their cardiotonic activities. These compounds have been compared with levosimendan, with some showing promising potential in this area (Wang et al., 2007).
Spectroscopic Studies and Acid Dissociation Constants
The acid dissociation constants (pKa) of biologically active 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been determined using spectroscopic techniques, helping to understand their structure-reactivity relationships (Öǧretir et al., 2002).
Crystal and Molecular Structure Analysis
Studies have been conducted to determine the crystal and molecular structures of various 6-substituted pyridazinone derivatives. These studies aim to correlate cardiovascular properties with molecular structure and dimensions (Prout et al., 1994).
Preparation and Separation Techniques
Efficient preparative methods have been developed for isolating enantiomers of certain pyridazinone derivatives, which are key intermediates for cardiotonic agents like levosimendan. These methods use chiral stationary phases in chromatography for enantioseparation (Cheng et al., 2019).
Propiedades
IUPAC Name |
3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAMKLMGLDPCFV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NN=C1/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide](/img/structure/B2885639.png)
![2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2885640.png)


![N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide](/img/structure/B2885646.png)
![{[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2885647.png)

![N-(4-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2885650.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2885652.png)


![1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2885659.png)
![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2885660.png)